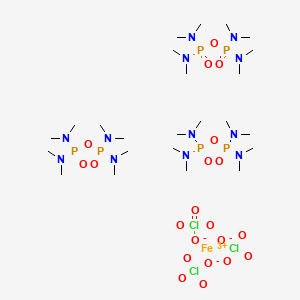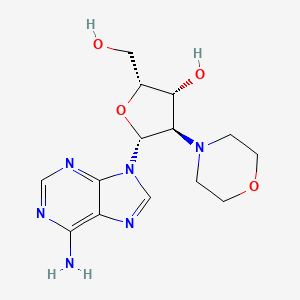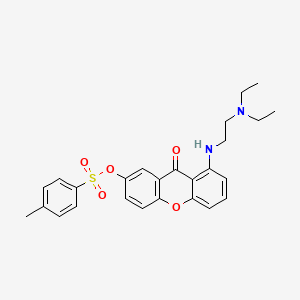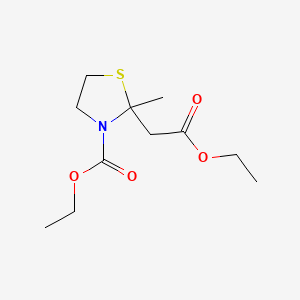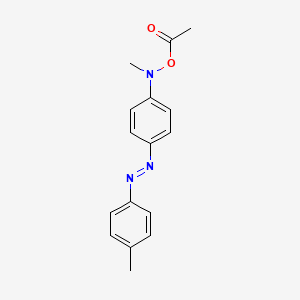
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is a synthetic organic compound. It is derived from p-aminobenzoic acid, which is an organic molecule with two functional groups: carboxyl and amino. This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride typically involves the esterification of p-aminobenzoic acid with 2-(butylamino)-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification process is followed by the addition of hydrochloric acid to form the hydrochloride salt of the ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for maximum efficiency and minimal waste. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled. The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Benzocaine: An ester of p-aminobenzoic acid, commonly used as a topical anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
69781-56-2 |
|---|---|
Molekularformel |
C15H25ClN2O2 |
Molekulargewicht |
300.82 g/mol |
IUPAC-Name |
[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-butylazanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-17-15(2,3)11-19-14(18)12-6-8-13(16)9-7-12;/h6-9,17H,4-5,10-11,16H2,1-3H3;1H |
InChI-Schlüssel |
VZYPAZBHOBUELK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


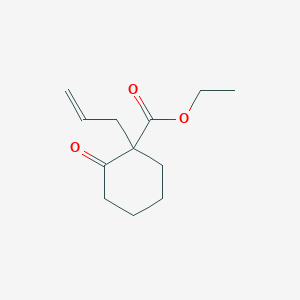
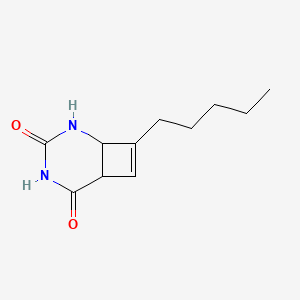
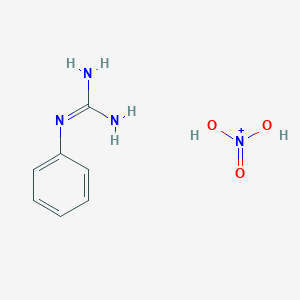
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)



